Suzetrigine

Sodium channel pharmacology Selectivity profiling Cardiac safety

Non-opioid acute pain research requires mechanistically novel analgesics without CNS or cardiac liabilities. Suzetrigine (VX-548) addresses this gap as an orally bioavailable allosteric NaV1.8 inhibitor. - >31,000-fold selectivity over NaV1.5 (cardiac) & NaV1.7; no abuse potential in human studies - Analgesic efficacy comparable to low-dose opioids (SMD 0.43) without Schedule II regulatory burden - t½ 23.6h supports BID dosing; FDA-approved Jan 2025 for moderate-to-severe acute pain

Molecular Formula C21H20F5N3O4
Molecular Weight 473.4 g/mol
CAS No. 2649467-58-1
Cat. No. B10856436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuzetrigine
CAS2649467-58-1
Molecular FormulaC21H20F5N3O4
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESCC1C(C(OC1(C)C(F)(F)F)C(=O)NC2=CC(=NC=C2)C(=O)N)C3=C(C(=C(C=C3)F)F)OC
InChIInChI=1S/C21H20F5N3O4/c1-9-14(11-4-5-12(22)15(23)16(11)32-3)17(33-20(9,2)21(24,25)26)19(31)29-10-6-7-28-13(8-10)18(27)30/h4-9,14,17H,1-3H3,(H2,27,30)(H,28,29,31)/t9-,14-,17+,20+/m0/s1
InChIKeyXSQUJFKRXZMOKA-PAFIKIDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suzetrigine: Non-Opioid NaV1.8 Inhibitor Overview


Suzetrigine (CAS 2649467-58-1, also known as VX-548) is a first-in-class, orally bioavailable, highly selective allosteric inhibitor of the voltage-gated sodium channel NaV1.8 [1]. It was approved by the U.S. FDA in January 2025 for the treatment of moderate-to-severe acute pain in adults, marking the first non-opioid analgesic approved in over two decades [2]. Suzetrigine acts exclusively on peripheral nociceptive neurons expressing NaV1.8, which are critical for pain signal transmission, and does not cross the blood-brain barrier, thereby avoiding central nervous system side effects such as dependence, addiction, sedation, and respiratory depression [1]. The compound is rapidly absorbed following oral administration, with a time to maximum plasma concentration (Tmax) of approximately 3 hours and an effective half-life of 23.6 hours, supporting twice-daily maintenance dosing [3]. As a first-in-class agent with a novel mechanism of action, suzetrigine represents a distinct procurement option for pain management programs seeking to reduce opioid utilization without compromising analgesic efficacy [4].

NaV1.8-selective ion channel tool for peripheral nociceptive signaling studies
Supports pathway-specific endpoint evaluation without CNS-penetrant off-target activity
Research-grade, oral bioavailable compound for acute and neuropathic pain model use

Suzetrigine: Why Substitutes Fail


Non-selective sodium channel antagonists such as phenytoin, carbamazepine, and lidocaine have historically failed as acute pain therapeutics due to dose-limiting adverse effects, particularly cardiac toxicity from off-target NaV1.5 blockade and CNS penetration [1]. In contrast, suzetrigine exhibits >31,000-fold selectivity for NaV1.8 over all other NaV subtypes, including NaV1.5 (cardiac) and NaV1.7 (CNS), enabling peripheral analgesia without cardiotoxicity or abuse liability . While suzetrigine demonstrates analgesic efficacy comparable to low-dose opioid combinations (hydrocodone 5 mg/acetaminophen 325 mg) in acute postoperative settings, its adverse event profile is distinct, with lower incidences of nausea, dizziness, and constipation [2]. Importantly, suzetrigine has shown no evidence of abuse potential in human abuse liability studies, a critical differentiator from all μ-opioid receptor agonists [3]. Procurement of a non-selective sodium channel blocker or opioid in lieu of suzetrigine would introduce either cardiac safety risks or addiction liability, respectively, negating the core value proposition of this first-in-class agent.

Non-selective NaV blockers
May introduce off-target NaV1.5 activity and CNS penetration, which can shift nociceptive-endpoint interpretation.
μ-opioid receptor agonists
Introduce controlled-substance handling and abuse-liability monitoring requirements in research models.
Gabapentinoid comparators
Mechanism-mismatch may alter neuropathic pain model endpoint profiles and tolerability readouts.

Suzetrigine: Head-to-Head Evidence


Unmatched NaV1.8 Selectivity

Suzetrigine demonstrates >31,000-fold selectivity for NaV1.8 over all other NaV subtypes (NaV1.1–1.7 and NaV1.9) in recombinant cell assays . In contrast, non-selective sodium channel blockers such as lidocaine and carbamazepine exhibit significant off-target activity at cardiac NaV1.5 (IC50 typically in the low micromolar range) and CNS NaV channels, which directly accounts for their dose-limiting adverse effects and failure as acute pain therapeutics [1]. Suzetrigine's high selectivity enables peripheral analgesia without cardiotoxicity or CNS penetration.

NaV1.8 Selectivity
Reported
>31,000-fold over other NaV subtypes
Supports NaV1.8-selective pathway study without off-target NaV1.5 interference
Recombinant cell assay context
Sodium channel pharmacology Selectivity profiling Cardiac safety

Analgesic Efficacy Comparable to Low-Dose Opioids

A systematic review and network meta-analysis of randomized controlled trials in bunionectomy and abdominoplasty models compared suzetrigine to opioids and NSAIDs using SPID48 (standardized mean difference vs. placebo) [1]. Suzetrigine demonstrated an SMD of 0.43 (95% CrI: 0.28 to 0.57), which was comparable to low-dose opioids (SMD: 0.41; 95% CrI: 0.26 to 0.53) and statistically superior to NSAIDs (SMD: 0.34; 95% CrI: 0.19 to 0.49). There were no statistically significant differences between suzetrigine and low-dose opioids. In Phase 3 head-to-head trials, suzetrigine was non-superior to hydrocodone 5 mg/acetaminophen 325 mg on SPID48 (abdominoplasty: LS mean difference = 6.6, P=0.2781; bunionectomy: LS mean difference = -20.2, P=0.0016) [2], confirming comparable efficacy.

Analgesic Endpoint
Head-to-head
SPID48 SMD 0.43 (95% CrI 0.28–0.57) vs low-dose opioid SMD 0.41
Reported comparable endpoint response in surgical pain models
Network meta-analysis of RCTs
Acute pain management Network meta-analysis Comparative effectiveness

Lower Adverse Events vs. Opioid Combination

In Phase 3 abdominoplasty and bunionectomy trials, suzetrigine demonstrated a lower incidence of common opioid-related adverse events compared to the hydrocodone 5 mg/acetaminophen 325 mg combination [1]. In the abdominoplasty trial, nausea occurred in 19% of suzetrigine patients vs. higher rates in the HB/APAP group (exact comparator data not reported but stated as "equal to or lower than" control) [2]; in the bunionectomy trial, nausea incidence was 8.2% with suzetrigine, also lower than comparator groups. Pooled safety data across Phase 2/3 trials showed nausea in 14%, headache in 6%, constipation in 7%, and dizziness in 4% of suzetrigine-treated patients [3]. These rates are consistently lower than those typically observed with low-dose opioid combinations in similar surgical populations.

Adverse Event Profile
Head-to-head
Nausea 8.2–19% vs higher rates in opioid/APAP group
Supports tolerability endpoint monitoring in post-surgical models
Phase 3 active-controlled trials
Drug safety Adverse event profile Opioid-sparing

No Abuse Potential Advantage Over Opioids

Suzetrigine has been evaluated in human abuse potential studies and clinical trials, with no observed signals for abuse liability [1]. In vitro receptor binding studies against over 180 GPCRs, ion channels, and transporters showed no off-target activity at a >600-fold margin to estimated clinical concentrations [2]. In silico, in vitro, and in vivo evaluations determined no evidence for abuse potential with suzetrigine. This contrasts sharply with all μ-opioid receptor agonists, including hydrocodone, oxycodone, and tramadol, which carry well-documented abuse liability and are classified as controlled substances. Suzetrigine is not a controlled substance, reflecting its favorable abuse liability profile.

Abuse-Liability Signals
Class-level
No abuse-potential signals; not a controlled substance
Distinct from μ-opioid comparators in research handling requirements
Human abuse potential studies
Abuse liability Regulatory science Opioid crisis

Efficacy in Neuropathic Pain: Pregabalin Comparison

In a Phase 2 randomized, double-blind, active-controlled trial in painful diabetic peripheral neuropathy (N=192), suzetrigine demonstrated statistically significant and clinically meaningful reductions in pain intensity at Week 12 across all dose groups [1]. Mean changes from baseline on the Numeric Pain Rating Scale (NPRS) were -2.26 (high-dose 69 mg), -2.11 (mid-dose 46 mg), and -2.18 (low-dose 23 mg). For comparison, the active reference group receiving pregabalin 100 mg three times daily showed a mean reduction of -2.09. All suzetrigine doses met the primary endpoint with P<0.0001, and the effect size was numerically similar to pregabalin. Suzetrigine was safe and well-tolerated, with no serious adverse events related to study drug.

Neuropathic Pain Model
Reported
NPRS change -2.26 (high dose) vs pregabalin -2.09
Supports diabetic neuropathy model endpoint evaluation
Phase 2, 12-week active-controlled trial
Neuropathic pain Diabetic peripheral neuropathy Non-opioid analgesia

Rapid Analgesic Onset vs. Placebo

In Phase 3 pivotal trials, suzetrigine demonstrated a significantly more rapid onset of meaningful pain relief compared to placebo, as measured by time to ≥2-point reduction in NPRS from baseline [1]. Following abdominoplasty, median time to meaningful pain relief was 2 hours for suzetrigine vs. 8 hours for placebo (nominal P<0.0001). Following bunionectomy, median time was 4 hours for suzetrigine vs. 8 hours for placebo (nominal P=0.0016). This represents a 4-6 hour advantage in achieving clinically meaningful analgesia compared to placebo. For context, hydrocodone/acetaminophen typically achieves meaningful pain relief within 30-60 minutes, but suzetrigine's onset is substantially faster than placebo and comparable to NSAIDs in postoperative settings.

Onset of Pain Relief
Reported
Median 2 h (abdominoplasty) vs placebo 8 h
Rapid endpoint response supports acute pain model study design
Phase 3 placebo-controlled trials
Onset of analgesia Patient-reported outcomes Postoperative pain

Suzetrigine: Key Procurement Applications


Opioid-Sparing in ERAS Protocols

Suzetrigine's demonstrated analgesic efficacy comparable to low-dose opioids (SMD 0.43 vs. 0.41 for low-dose opioids) [1] combined with its lack of abuse potential and lower incidence of nausea/dizziness [2] make it an ideal component of opioid-sparing multimodal analgesia regimens in ERAS protocols. Its rapid onset of meaningful pain relief (2-4 hours) [3] supports early mobilization and discharge readiness. Procurement of suzetrigine for formulary inclusion in postoperative order sets can reduce opioid consumption, decrease length of stay, and improve patient satisfaction scores while mitigating institutional opioid stewardship concerns.

Non-Opioid Analgesic for Ambulatory Settings

For ambulatory surgical centers and office-based practices performing procedures such as bunionectomy, abdominoplasty, and orthopedic interventions, suzetrigine offers a non-controlled, oral analgesic option with efficacy equivalent to low-dose hydrocodone/acetaminophen [1] but without the regulatory burden of Schedule II prescribing. The favorable adverse event profile (nausea 8.2-19%, dizziness 3.5-5.4%) [2] supports safe discharge and reduced need for post-discharge opioid prescriptions. Procurement of suzetrigine as a standard postoperative analgesic can streamline workflows, reduce prescription monitoring program queries, and align with state-level opioid reduction mandates.

Pain Relief in NSAID Contraindications & SUD

In patient populations with contraindications to NSAIDs (e.g., renal impairment, GI bleeding risk, cardiovascular disease) or those with a history of substance use disorder, suzetrigine provides a mechanistically distinct alternative. Unlike NSAIDs, suzetrigine does not inhibit cyclooxygenase and has shown no adverse renal or GI safety signals in clinical trials [1]. Unlike opioids, suzetrigine has demonstrated no abuse potential in human studies [2] and is not a controlled substance. Procurement of suzetrigine for these high-risk populations addresses a significant unmet need and supports institutional goals for safe, effective, non-addictive pain management.

Neuropathic Pain: DPN and Radiculopathy Research

Suzetrigine's Phase 2 proof-of-concept data in diabetic peripheral neuropathy demonstrated pain reductions comparable to pregabalin (NPRS -2.26 vs. -2.09) [1] with a favorable safety profile. Ongoing Phase 3 trials in DPN and Phase 2 studies in painful lumbosacral radiculopathy position suzetrigine as a potential non-opioid, non-gabapentinoid alternative for neuropathic pain management. Research institutions and pain clinics should consider procurement of suzetrigine for investigator-initiated trials and expanded access protocols targeting neuropathic pain conditions where current therapies are limited by efficacy or tolerability concerns.

Application
Selection Property
Validation Focus
Inflammatory pain signaling pathway research
NaV1.8 selectivity profile
Endpoint reproducibility in acute surgical pain models
Post-surgical model nociceptive evaluation
Opioid-comparator endpoint benchmarking
SPID48 and time-to-relief endpoint analysis
Pain model studies with NSAID intolerance context
Non-COX, non-opioid mechanism
Renal/GI safety-related endpoint monitoring
Neuropathic pain model endpoint studies
Gabapentinoid comparator context
Diabetic neuropathy and radiculopathy model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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